5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, and a carbonitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1H-indole: This compound shares structural similarities with 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile but has an indole ring instead of a pyrazole ring.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound is used as an intermediate in the synthesis of zolazepam and has similar functional groups.
Uniqueness
Its pyrazole ring structure, combined with the chloro, fluorophenyl, and carbonitrile groups, makes it a versatile compound for various synthetic and research purposes .
Biological Activity
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1050619-83-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology, anti-inflammatory applications, and neuroprotection. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C10H6ClFN3
- Molecular Weight : 221.62 g/mol
- Melting Point : 121-122 °C
- Boiling Point : 356 °C
- Density : 1.37 g/cm³
- Flash Point : 170 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblast cells, indicating a selective action against cancerous cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokine release, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy .
Neuroprotective Effects
Research indicates that this pyrazole derivative may exert neuroprotective effects by modulating calcium release from the endoplasmic reticulum in neurons, similar to classical anthranilic diamide insecticides . This mechanism could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of halogen atoms (like chlorine and fluorine) at strategic positions on the pyrazole ring enhances biological activity. For example:
- The introduction of a fluorine atom at the para position significantly increased anticancer potency.
- Variations in substituents at the N1 position influenced both anticancer and anti-inflammatory activities.
Properties
CAS No. |
1050619-83-4 |
---|---|
Molecular Formula |
C10H5ClFN3 |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |
InChI Key |
IUNUTIQMCPFGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F |
Origin of Product |
United States |
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